

Pitolisant Dosage Adjustment Guidelines for Hepatic Impairment

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Compound Focus: Pitolisant

CAS No.: 362665-56-3

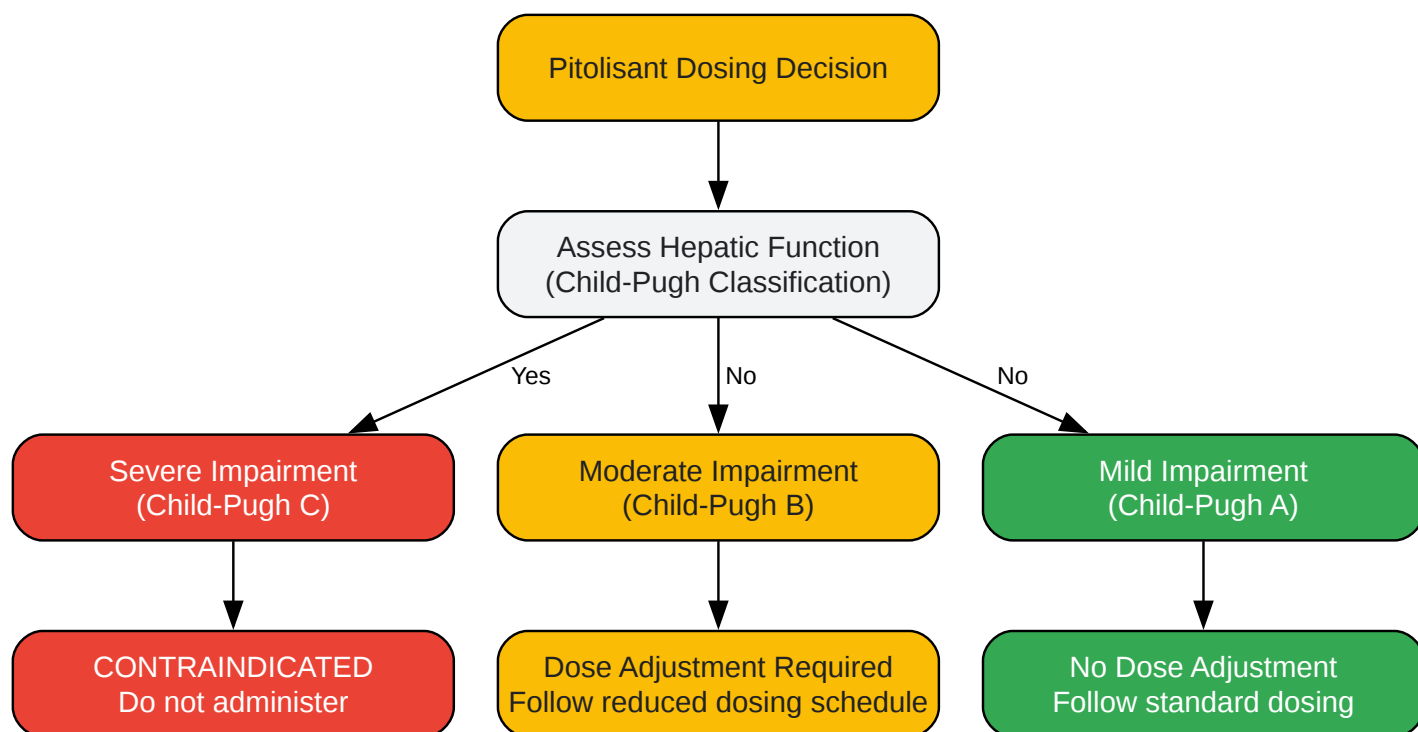
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Patient Population	Impairment Severity (Child-Pugh Class)	Recommended Dosage Regimen
Adults	Mild (Class A)	No dosage adjustment necessary [1] [2].

|| **Moderate (Class B)** | **Initial dose:** 8.9 mg once daily for 14 days. **Maximum dose:** 17.8 mg once daily [1] [3]. ||| **Severe (Class C)** | **Contraindicated** [1] [3]. || **Pediatric Patients (≥6 years)** | **Mild (Class A)** | No dosage adjustment necessary (inferred from adult guidelines). ||| **Moderate (Class B) • Weight <40 kg • Weight ≥40 kg** | **Initial dose:** 4.45 mg once daily [3]. **Max dose:** 8.9 mg once daily after 14 days [3]. **Initial dose:** 4.45 mg once daily [3]. **Max dose:** 8.9 mg once daily after 14 days; may increase to 17.8 mg once daily after another 14 days [3]. ||| **Severe (Class C)** | **Contraindicated** [3]. |

This dosing workflow outlines the decision-making process for hepatic impairment:



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Key Clinical and Pharmacological Considerations

For your research and development work, the following experimental and safety data are critical:

- **Mechanism of Metabolism:** **Pitolisant** is extensively metabolized in the liver, primarily by the **CYP2D6** enzyme and to a lesser extent by **CYP3A4** [4] [2]. This is the primary reason for increased drug exposure and the need for dosage reduction in patients with moderate impairment.
- **QTc Prolongation Risk:** Patients with hepatic impairment may have higher concentrations of **pitolisant**, increasing the risk of QTc interval prolongation [2] [3]. It is recommended to **monitor these patients for increased QTc** [1] [3], a critical parameter in safety assessments.
- **Hepatotoxicity Profile:** According to the NIH LiverTox database, **pitolisant** is an **unlikely cause of clinically apparent acute liver injury** [5]. In pre-registration trials, rates of serum aminotransferase elevations were similar to those in placebo recipients, and no instances of clinically apparent liver injury with jaundice were attributable to the drug [5].

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